REACTION_CXSMILES
|
[Cl-].[Ti+4:2].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:7].[Cl-].[Cl-].[Cl-].N.C([OH:14])C>>[OH-:14].[Ti+4:2].[OH-:14].[OH-:14].[OH-:14].[OH-:14].[Zr+4:7].[OH-:14].[OH-:14].[OH-:14] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Ti+4:2].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:7].[Cl-].[Cl-].[Cl-].N.C([OH:14])C>>[OH-:14].[Ti+4:2].[OH-:14].[OH-:14].[OH-:14].[OH-:14].[Zr+4:7].[OH-:14].[OH-:14].[OH-:14] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Ti+4:2].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:7].[Cl-].[Cl-].[Cl-].N.C([OH:14])C>>[OH-:14].[Ti+4:2].[OH-:14].[OH-:14].[OH-:14].[OH-:14].[Zr+4:7].[OH-:14].[OH-:14].[OH-:14] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |